N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

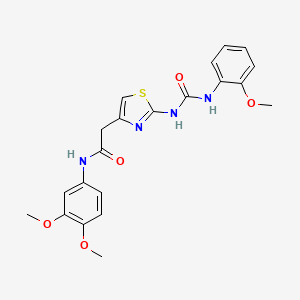

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a ureido group and an acetamide side chain. The molecule features two methoxy-substituted aromatic rings: a 3,4-dimethoxyphenethyl group attached to the acetamide nitrogen and a 2-methoxyphenyl group on the urea moiety. Its molecular formula is C₂₃H₂₆N₄O₅S, with a molecular weight of 470.5 g/mol .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-28-16-7-5-4-6-15(16)24-20(27)25-21-23-14(12-31-21)11-19(26)22-13-8-9-17(29-2)18(10-13)30-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOQOQFLHKKZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H22N4O5S

- Molecular Weight : 442.5 g/mol

- CAS Number : 897613-99-9

The compound primarily functions through interactions with specific biological targets, including enzymes and receptors. Its structure allows it to engage in binding interactions that can modulate cellular signaling pathways. The thiazole ring and urea linkage are crucial for its biological activity, potentially influencing enzyme inhibition or receptor antagonism.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structural motifs inhibit the growth of Escherichia coli by targeting bacterial topoisomerases, which are essential for DNA replication and transcription. The compound has been suggested to act as a poison inhibitor of bacterial topoisomerase I, leading to increased DNA cleavage and subsequent bacterial cell death .

Cytotoxicity and Selectivity

In vitro studies demonstrate that this compound can selectively inhibit bacterial cells without affecting human cell viability at therapeutic concentrations. This selectivity is crucial for developing safe antibacterial agents that minimize cytotoxic effects on human tissues .

Case Studies and Research Findings

- Inhibition of Bacterial Growth :

- Mechanistic Insights :

- Safety Profile :

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in aromatic substituents, heterocyclic cores, and functional groups. Key comparisons include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.